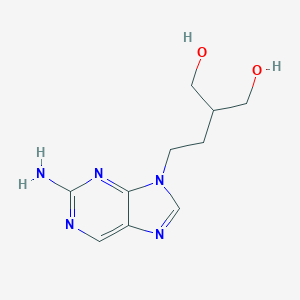











|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])=[C:4](Cl)[N:3]=1.C(OCC)(=O)C.C(O)C.[H][H]>[Pd].C(N(CC)CC)C>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])=[CH:4][N:3]=1
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)CCC(CO)CO)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
steel
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was kept at 55° C. under hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling down
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by distillation under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved by addition of DCM and water
|
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was extracted with more DCM (30 ml×3)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic solution was dried
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved with ethyl acetate (80 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum (18 g, yield 82%)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC=C2N=CN(C2=N1)CCC(CO)CO
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |